molecular formula C33H36Cl2N4O6 B1598873 Biliverdin dihydrochloride CAS No. 55482-27-4

Biliverdin dihydrochloride

Cat. No.: B1598873
CAS No.: 55482-27-4
M. Wt: 655.6 g/mol
InChI Key: GNLHFBAZSKVVCQ-DKUYZEAMSA-N
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Description

Biliverdin dihydrochloride: is a green pigment that is produced when heme is metabolized by heme oxygenase. It is subsequently converted into bilirubin, a brown pigment. This compound is known for its antioxidant properties and its ability to scavenge peroxy radicals . It has significant biological and medical applications due to its cytoprotective and anti-inflammatory effects .

Mechanism of Action

Target of Action

Biliverdin dihydrochloride primarily targets Heme Oxygenase 1 (HO-1) . HO-1 is an enzyme that plays a crucial role in the catabolism of heme, a component of hemoglobin, to biliverdin . Biliverdin also interacts with other proteins such as Myoglobin and Flavin Reductase (NADPH) .

Mode of Action

this compound interacts with its targets by occupying the heme binding site on heme oxygenase, which prevents access of the substrate . This interaction leads to changes in the cellular heme degradation process .

Biochemical Pathways

Biliverdin is a linear tetrapyrrolic intermediate of heme degradation . In the bodies of vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme . A selective cleavage of heme by heme oxygenase occurs at the α-methane bridge, producing the biliverdin IXα isomer . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .

Pharmacokinetics

It is known that the compound is used in various biochemical applications and research .

Result of Action

this compound has been found to have cytoprotective effects . It is an excellent anti-inflammatory agent that protects against lipopolysaccharides (LPS)-induced lung injury in mouse endothelial cells . It aids protection in polymicrobial sepsis and has cytoprotective effects on rat livers, protecting them from prolonged ischemia and reperfusion injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is considered a near-infrared (NIR)-absorbing pigment, which is endogenic . This suggests that light conditions could potentially influence its action.

Biochemical Analysis

Biochemical Properties

Biliverdin Dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as heme oxygenase, where it may regulate the cellular heme degradation process by occupying the heme binding site on heme oxygenase . This prevents access of the substrate to the catalytic site of the enzyme .

Cellular Effects

This compound has been found to exert various effects on cells and cellular processes. It is an excellent anti-inflammatory agent that protects against lipopolysaccharides (LPS)-induced lung injury in mouse endothelial cells . It also aids protection in polymicrobial sepsis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it inhibits substrates from binding to the catalytic site of heme oxygenase . This interaction leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has cytoprotective effects on rat livers and protects from prolonged ischemia and reperfusion injury . It also shows antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to induce tolerance to cardiac allografts

Metabolic Pathways

This compound is involved in the metabolic pathway of heme degradation to bilirubin . It interacts with enzymes such as heme oxygenase and biliverdin reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biliverdin dihydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase . The process involves the selective cleavage of heme by heme oxygenase to produce biliverdin, which is then converted to this compound. The reaction conditions typically include the use of methanol as an inducer, optimized pH, and specific culture times .

Industrial Production Methods: Industrial production of this compound can be achieved using recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes . The process involves batch and fed-batch bioreactor cultures, with lactose and glycerol as substrates to support consistent production. This method allows for scalable production and high yields of this compound .

Properties

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHFBAZSKVVCQ-DKUYZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55482-27-4
Record name Biliverdin dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Biliverdin dihydrochloride
Biliverdin dihydrochloride
Biliverdin dihydrochloride
Biliverdin dihydrochloride
Biliverdin dihydrochloride
Biliverdin dihydrochloride

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